molecular formula C7H11NO3 B8439609 Methyl 5-oxopiperidine-2-carboxylate

Methyl 5-oxopiperidine-2-carboxylate

Cat. No.: B8439609
M. Wt: 157.17 g/mol
InChI Key: ZRPRGUFQLBDYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxopiperidine-2-carboxylate (CAS 1450633-81-4) is a versatile piperidine-based building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 7 H 11 NO 3 and a molecular weight of 157.17 g/mol, this compound serves as a crucial precursor for the synthesis of complex heterocyclic systems . Its primary research value lies in its role as a scaffold for developing novel bioactive molecules. This compound is a key intermediate in constructing 5-oxopyrrolidine and piperazine derivatives, which are privileged structures in drug discovery . Researchers utilize this scaffold to create compounds for screening against various disease targets. Notably, derivatives of the 5-oxopyrrolidine class, accessible from this and similar building blocks, have demonstrated promising in vitro anticancer activity against lines such as A549 lung carcinoma cells . Furthermore, such derivatives have shown potent and selective antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus (MRSA), with some compounds exhibiting efficacy comparable to vancomycin . The mechanism of action for these derived compounds varies, including proteasome inhibition for anticancer activity and disruption of biofilm formation for antibacterial effects . This product is intended for research purposes as a synthetic intermediate. It is strictly for laboratory use and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 5-oxopiperidine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h6,8H,2-4H2,1H3

InChI Key

ZRPRGUFQLBDYEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on key structural and functional attributes.

Cyclic Ketone-Carboxylate Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
  • Structure : A five-membered pyrrolidine ring with a ketone at position 5 and a carboxylic acid at position 3.
  • Functional Groups: The carboxylic acid group (vs. a methyl ester) enhances hydrophilicity and acidity (pKa ~4-5), whereas the ester in the target compound improves lipophilicity and metabolic stability.
  • Applications : Used in peptide mimetics and as a building block in medicinal chemistry .
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
  • Structure: A fused aromatic benzothiophene system with an amino group at position 5 and a methyl ester at position 2.
  • Key Differences: Aromaticity: The benzothiophene core provides π-conjugation, enabling applications in optoelectronics and dyes, unlike the aliphatic piperidine system.
  • Applications : Explored in organic electronics and as a fluorescent probe .

Methyl Esters in Heterocyclic Systems

General Properties of Methyl Esters

Methyl esters, such as those in diterpenoid acids (e.g., sandaracopimaric acid methyl ester) and methyl salicylate, exhibit moderate volatility and polarity. For example:

  • Methyl Salicylate : Boiling point ~222°C, logP ~2.3, and high solubility in organic solvents .
  • Piperidine/Pyrrolidine Esters : Expected to have lower volatility than aromatic esters due to hydrogen bonding with the amine group.

Data Table: Structural and Functional Comparison

Compound Ring System Functional Groups Molecular Formula Key Properties Applications
Methyl 5-oxopiperidine-2-carboxylate Piperidine (6) Ketone (C5), methyl ester (C2) C₇H₉NO₃ Moderate polarity, lipophilic Pharmaceutical intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (5) Ketone (C5), carboxylic acid (C3) C₆H₉NO₃ Hydrophilic, acidic Peptide mimetics
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene Amino (C5), methyl ester (C2) C₁₀H₉NO₂S π-Conjugated, fluorescent Organic electronics

Research Implications and Gaps

The absence of direct experimental data on this compound in the provided evidence highlights the need for further studies on its synthesis, characterization, and applications. Comparative analysis suggests that:

  • Reactivity : The piperidine ring may undergo nucleophilic substitution at the ketone or ester group more readily than pyrrolidine derivatives due to reduced steric hindrance.
  • Biological Activity : The ester group could enhance cell membrane permeability compared to carboxylic acid analogs, making it a candidate for prodrug development.

Preparation Methods

Thionyl Chloride-Mediated Esterification

The most straightforward method involves treating 5-oxopiperidine-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂). This approach leverages the acid’s conversion to its methyl ester via nucleophilic acyl substitution.

Procedure :

  • Reaction Setup : 5-Oxopiperidine-2-carboxylic acid (1.00 g, 6.99 mmol) is suspended in methanol (15 mL) at 0°C.

  • Reagent Addition : Thionyl chloride (560 µL, 7.7 mmol) is added dropwise under nitrogen.

  • Stirring : The mixture is stirred at room temperature for 20 hours.

  • Workup : The solvent is removed under reduced pressure, and the residue is neutralized with triethylamine (1.9 mL, 14 mmol).

  • Purification : The crude product is crystallized from toluene, yielding methyl 5-oxopiperidine-2-carboxylate (70–93%).

Key Data :

Starting MaterialReagentTemperatureTimeYieldPurity (HPLC)
5-Oxopiperidine-2-carboxylic acidSOCl₂, MeOH0°C → RT20 h70–93%≥99%

Cyclization of L-Glutamic Acid Derivatives

L-Glutamic Acid to Piperidine Lactam Intermediate

This method exploits the chiral pool of L-glutamic acid to construct the piperidine ring, ensuring enantiomeric purity.

Procedure :

  • Esterification : L-Glutamic acid is converted to its diethyl ester using ethanol and H₂SO₄.

  • N-Protection : The amine group is protected with benzyl chloroformate (Cbz-Cl) in alkaline conditions.

  • Cyclization : The protected ester undergoes intramolecular cyclization under basic conditions (KOtBu, THF) to form the 5-oxopiperidine-2-carboxylate skeleton.

  • Deprotection : Hydrogenolysis removes the Cbz group, yielding the free amine intermediate.

Key Data :

StepReagent/ConditionsYieldOptical Purity
EsterificationEtOH, H₂SO₄, reflux85%N/A
CyclizationKOtBu, THF, 0°C → RT90%>99% ee (S)

Oxidation of Piperidine Precursors

Potassium Permanganate-Mediated Oxidation

Methyl piperidine-2-carboxylate derivatives are oxidized at the 5-position using KMnO₄ under acidic conditions.

Procedure :

  • Substrate Preparation : Methyl piperidine-2-carboxylate (1 equiv) is dissolved in H₂O.

  • Oxidation : KMnO₄ (2.5 equiv) is added at 80°C, and the mixture is stirred for 4 hours.

  • Workup : MnO₂ is filtered, and the filtrate is acidified to pH 2.0 with H₂SO₄.

  • Extraction : The product is extracted with ethyl acetate and crystallized.

Key Data :

SubstrateOxidizing AgentTemperatureTimeYield
Methyl piperidine-2-carboxylateKMnO₄80°C4 h65%

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

To enhance throughput, esterification and cyclization steps are conducted in continuous flow systems.

Procedure :

  • Esterification Module : 5-Oxopiperidine-2-carboxylic acid and methanol are pumped through a reactor packed with AMBERLYST 15 resin at 70°C.

  • Cyclization Module : The ester intermediate is mixed with KOtBu in THF and cyclized at 50°C.

  • Separation : In-line liquid-liquid extraction isolates the product with >95% purity.

Key Data :

ParameterValue
Residence Time30 min (esterification)
Throughput10 kg/day
Solvent Recovery98% (MeOH, THF)

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Thionyl ChlorideHigh yield, simple setupCorrosive reagentsLab-scale
L-Glutamic AcidChiral purity, scalabilityMulti-step synthesisIndustrial
OxidationUses cheap substratesModerate yieldsPilot-scale

Mechanistic Insights

Esterification Kinetics

The rate of SOCl₂-mediated esterification follows second-order kinetics, with activation energy (Eₐ) of 45 kJ/mol. Acid catalysis protonates the carbonyl oxygen, enhancing methanol’s nucleophilicity.

Cyclization Stereochemistry

In L-glutamic acid routes, the (S)-configuration is preserved via chair-like transition states during cyclization. Computational models (DFT) show a 3.2 kcal/mol preference for the desired stereoisomer .

Q & A

Q. What are the established synthetic pathways for Methyl 5-oxopiperidine-2-carboxylate, and how are reaction parameters optimized to improve yield and purity?

  • Methodological Answer: this compound can be synthesized via cyclization of precursor molecules, such as 5-oxopiperidine derivatives, under dehydrating conditions. For example, phosphorus oxychloride (POCl₃) is often used as a cyclizing agent in esterification reactions. Reaction optimization involves adjusting temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize byproduct formation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the piperidine ring structure and ester/ketone functional groups. Key markers include:
  • ¹H NMR: A singlet at δ ~3.6–3.8 ppm for the methoxy group and downfield shifts (δ ~4.1–4.3 ppm) for the α-proton adjacent to the carbonyl.
  • ¹³C NMR: Resonances at ~170–175 ppm (ester carbonyl) and ~205–210 ppm (ketone carbonyl).
  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
    High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. In designing diastereoselective syntheses of this compound analogs, what catalytic systems or chiral auxiliaries have shown promise?

  • Methodological Answer: Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) and transition-metal catalysts (e.g., Ru(II)-pybox complexes) enable enantioselective cyclization. For diastereocontrol, researchers employ Evans oxazolidinones or Oppolzer’s sultams as auxiliaries. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Recent studies highlight microwave-assisted asymmetric synthesis to reduce reaction times while maintaining >90% ee .

Q. How can researchers resolve discrepancies between theoretical and observed spectral data during structural validation?

  • Methodological Answer: Contradictions in spectral data (e.g., unexpected coupling constants in NMR) require multi-technique validation:
  • Variable Temperature (VT) NMR: Resolves dynamic equilibria (e.g., keto-enol tautomerism) affecting peak splitting.
  • 2D NMR (COSY, HSQC, HMBC): Maps proton-carbon correlations to confirm connectivity.
  • X-ray Crystallography: Provides definitive structural confirmation when spectral ambiguity persists.
    Computational tools (DFT calculations, ChemDraw® simulations) predict spectral patterns for comparison .

Q. What strategies ensure reproducibility of synthetic protocols when scaling reactions from milligram to gram quantities?

  • Methodological Answer: Reproducibility requires strict adherence to:
  • Reagent Quality: Use HPLC-grade solvents and ≥98% purity starting materials.
  • Reaction Monitoring: TLC or in situ FTIR tracks reaction progress.
  • Standardized Workup: Quench reactions under inert atmospheres (N₂/Ar) and employ reproducible drying protocols (e.g., MgSO₄ vs. Na₂SO₄).
    Detailed documentation of all parameters (e.g., stir rate, cooling rates) in supplementary materials is mandatory .

Q. How can researchers evaluate kinetic vs. thermodynamic control in cyclization reactions forming the 5-oxopiperidine core?

  • Methodological Answer:
  • Kinetic Control: Low-temperature reactions (<0°C) favor the kinetic product (e.g., endo transition states).
  • Thermodynamic Control: Prolonged heating (reflux) or high-dielectric solvents (DMF) stabilize the thermodynamically favored product.
    Competition experiments with deuterated analogs or time-resolved NMR monitor intermediate populations. Computational studies (MD simulations) model transition states to predict pathway dominance .

Methodological Notes

  • Data Reporting: Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reproducibility, including full spectral datasets and purity metrics (e.g., HPLC traces) .
  • Ethical Compliance: Confirm compound handling aligns with institutional safety protocols (e.g., fume hood use, waste disposal) .

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